2-Fluoro-5-nitropyridine

Catalog No.
S704816
CAS No.
456-24-6
M.F
C5H3FN2O2
M. Wt
142.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-nitropyridine

CAS Number

456-24-6

Product Name

2-Fluoro-5-nitropyridine

IUPAC Name

2-fluoro-5-nitropyridine

Molecular Formula

C5H3FN2O2

Molecular Weight

142.09 g/mol

InChI

InChI=1S/C5H3FN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H

InChI Key

XOZAJNLUAODXSP-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1[N+](=O)[O-])F

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])F

Synthesis of Nitropyridines:

2-Fluoro-5-nitropyridine serves as a starting material for the synthesis of various nitropyridines, which are a class of organic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science []. The nitration of pyridines using nitric acid is a common method for producing nitropyridines, and 2-Fluoro-5-nitropyridine can be used as a substrate in this reaction [].

Potential Applications in Medicinal Chemistry:

The presence of both a fluorine and a nitro group in 2-Fluoro-5-nitropyridine makes it an attractive candidate for exploring its biological activity and potential applications in medicinal chemistry. The incorporation of these functional groups can influence various properties relevant to drug development, such as lipophilicity, metabolic stability, and binding affinity to biomolecules [].

Safety and Handling:

It is crucial to remember that 2-Fluoro-5-nitropyridine is a hazardous material and should be handled with appropriate safety precautions. It is classified as a skin irritant, eye irritant, and may cause respiratory irritation []. Always consult the safety data sheet (SDS) before handling this compound and adhere to established laboratory safety protocols.

2-Fluoro-5-nitropyridine is a chemical compound with the molecular formula C5_5H3_3FN2_2O2_2 and a molecular weight of 142.09 g/mol. It is characterized by a pyridine ring substituted at the 2-position with a fluorine atom and at the 5-position with a nitro group. This compound appears as a colorless to pale yellow liquid, with a melting point ranging from 142 to 144 °C and a boiling point of approximately 86-87 °C under reduced pressure (7 mmHg) . It is slightly soluble in water and sensitive to moisture, requiring storage under inert conditions at room temperature .

Currently, there is no scientific research readily available on the specific mechanism of action of 2-Fluoro-5-nitropyridine in biological systems.

2-Fluoro-5-nitropyridine can be a safety hazard if not handled properly. Safety data sheets (SDS) indicate the following:

  • Harmful if swallowed or inhaled [].
  • Causes skin and eye irritation [].
  • May be flammable [].
, particularly those involving nucleophilic substitution due to the presence of both the nitro and fluorine groups. Notably, it can undergo reactions with aniline in methanol, which are not base-catalyzed, indicating that the nitro group enhances electrophilicity, facilitating nucleophilic attack . Additionally, it can be synthesized through fluorination and nitration processes involving pyridine .

While specific biological activities of 2-Fluoro-5-nitropyridine are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, nitropyridines are known for their potential as pharmaceuticals and agrochemicals due to their ability to interact with biological targets. The presence of the fluorine atom may enhance lipophilicity and metabolic stability, potentially affecting biological interactions .

The synthesis of 2-Fluoro-5-nitropyridine typically involves:

  • Fluorination: Pyridine can be fluorinated using various reagents such as potassium fluoride in a suitable solvent.
  • Nitration: The fluorinated pyridine is then nitrated using nitric acid or other nitrating agents.

A specific method involves starting from 5-nitro-2-chloropyridine, where it reacts with anhydrous potassium fluoride in a mixture of sulfolane and benzene at elevated temperatures .

Interaction studies involving 2-Fluoro-5-nitropyridine have shown that it can react with various nucleophiles due to its electrophilic nature derived from the nitro group. The compound's reactivity profile suggests potential applications in drug design, where understanding its interactions with biological molecules could lead to novel therapeutic agents .

Several compounds share structural similarities with 2-Fluoro-5-nitropyridine. Below is a comparison highlighting their unique features:

Compound NameStructureUnique Features
2-Chloro-5-nitropyridineContains chlorine instead of fluorineMay exhibit different reactivity patterns due to chlorine's larger size compared to fluorine.
3-Fluoro-4-nitropyridineSubstituted at different positionsAlters electronic properties and potential biological activity compared to 2-Fluoro-5-nitropyridine.
2-Fluoro-3-nitropyridineNitration at different positionOffers different synthetic pathways and applications in medicinal chemistry.

Each of these compounds exhibits unique properties that can influence their reactivity and applications in various fields such as pharmaceuticals and agrochemicals.

2-Fluoro-5-nitropyridine exhibits a planar aromatic structure with the molecular formula C₅H₃FN₂O₂ and a molecular weight of 142.09 g/mol [1] [2]. The compound adopts a pyridine ring system where the fluorine atom occupies the 2-position and the nitro group is positioned at the 5-position relative to the nitrogen atom in the ring [1] [3]. The IUPAC name is systematically defined as 2-fluoro-5-nitropyridine, with the compound registered under CAS number 456-24-6 [1] [2] [3].

The molecular geometry demonstrates characteristic features of substituted pyridines with electron-withdrawing groups [4]. The carbon-nitrogen distances in the pyridine ring show slight variations from unsubstituted pyridine due to the electronic effects of the fluorine and nitro substituents [5]. The carbon-carbon bond lengths within the aromatic ring are influenced by the resonance effects of both substituents, with the nitro group exhibiting strong electron-withdrawing character through both inductive and resonance mechanisms [4] [6].

The compound exists primarily in a single stable conformer where both the fluorine atom and nitro group lie in the plane of the pyridine ring [7] [8]. Bond angle analysis reveals that the presence of the electronegative fluorine atom and the electron-withdrawing nitro group creates significant electronic asymmetry within the ring system [7]. The carbon-fluorine bond length is characteristic of aromatic carbon-fluorine bonds, while the nitro group exhibits typical N-O bond distances consistent with delocalized electron density [9] [8].

PropertyValueReference
Molecular FormulaC₅H₃FN₂O₂ [1] [2] [3]
Molecular Weight (g/mol)142.09 [1] [2] [3]
CAS Number456-24-6 [1] [2] [3]
Physical State (20°C)Liquid [2] [3] [10]
Density (g/cm³)1.41-1.42 [3] [10] [11]
Refractive Index1.525-1.538 [2] [11] [12]

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Studies

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-fluoro-5-nitropyridine through both proton and carbon-13 NMR techniques [1]. The compound exhibits characteristic chemical shifts in carbon-13 NMR that reflect the electronic environment created by the fluorine and nitro substituents [13]. The carbon atoms directly bonded to the fluorine atom show significant downfield shifts due to the electronegative nature of fluorine [13].

Fluorine-19 NMR spectroscopy offers particularly valuable structural insights, as fluorine chemical shifts are highly sensitive to the local electronic environment [14] [15]. The fluorine atom in 2-fluoro-5-nitropyridine resonates in a characteristic range that distinguishes it from other fluoropyridine isomers [14]. The chemical shift is influenced by both the aromatic ring current effects and the electron-withdrawing influence of the nitro group positioned meta to the fluorine [16] [15].

The coupling patterns observed in both proton and fluorine NMR spectra provide information about the substitution pattern and confirm the regiochemistry of the compound [13]. Carbon-13 NMR chemical shifts span a range typical for substituted pyridines, with the carbon bearing the nitro group showing characteristic downfield resonance due to the strong electron-withdrawing effect [13] [17].

NMR TechniqueObservationChemical EnvironmentReference
¹³C NMRDownfield shiftsCarbons adjacent to F and NO₂ [1] [13]
¹⁹F NMRCharacteristic chemical shiftAromatic fluorine environment [1] [14] [15]
¹H NMRRing proton patternsAromatic substitution pattern [13] [4]

Mass Spectrometric (MS) Profiling

Mass spectrometric analysis of 2-fluoro-5-nitropyridine reveals a molecular ion peak at m/z 142, corresponding to the molecular weight of the compound [1]. The fragmentation pattern is characteristic of nitroaromatic compounds, with loss of NO₂ (46 mass units) being a common fragmentation pathway [1]. The presence of fluorine creates distinctive isotope patterns that aid in structural confirmation [1].

Electron impact ionization produces characteristic fragmentation patterns that reflect the stability of various ionic species formed during the ionization process [1]. The nitro group undergoes typical rearrangement reactions under mass spectrometric conditions, leading to formation of characteristic fragment ions [1]. Chemical ionization techniques provide complementary information about the molecular ion stability and protonation behavior [1].

Infrared (IR) and UV-Vis Spectral Analysis

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of both the nitro group and the aromatic pyridine ring system [4] [6]. The nitro group exhibits two strong absorption bands: the asymmetric nitrogen-oxygen stretch typically appears between 1550-1500 cm⁻¹, while the symmetric stretch occurs in the 1390-1330 cm⁻¹ region [6]. A medium intensity scissoring vibration of the nitro group is observed between 890-835 cm⁻¹ [6].

The aromatic carbon-hydrogen stretching vibrations appear in the characteristic region above 3000 cm⁻¹, while aromatic carbon-carbon stretching modes are observed in the 1600-1400 cm⁻¹ range [18] [6]. The carbon-fluorine stretching vibration contributes to the fingerprint region of the spectrum [18].

Ultraviolet-visible spectroscopy demonstrates that 2-fluoro-5-nitropyridine exhibits absorption maxima at 242 nm (log ε = 3.78) and 268 nm (log ε = 3.67) when measured in 2,2,4-trimethylpentane [4]. The introduction of fluorine produces a bathochromic shift compared to the parent nitropyridine, while maintaining a similar overall spectral profile [4]. The compound shows nearly identical ultraviolet absorption characteristics to 3-nitropyridine, with the fluorine substitution causing only minor wavelength shifts [4].

Spectroscopic MethodKey ObservationsCharacteristic FeaturesReference
IR SpectroscopyNO₂ stretching bands1550-1500, 1390-1330 cm⁻¹ [18] [6]
UV-Vis SpectroscopyAbsorption maxima242 nm, 268 nm [4]
Mass SpectrometryMolecular ionm/z 142 [1]

Computational Modeling of Electronic Structure

Density functional theory calculations using the B3LYP functional with various basis sets provide detailed insights into the electronic structure of 2-fluoro-5-nitropyridine [19] [7]. The optimized molecular geometry obtained through computational methods shows excellent agreement with experimental structural parameters [7] [20]. Basis sets such as 6-311G(d,p), 6-311++G(d,p), and cc-pVTZ have been employed successfully for geometry optimization and electronic property calculations [7] [9] [8].

Time-dependent density functional theory calculations predict ultraviolet-visible absorption spectra that correlate well with experimental observations [7] [20]. The electronic transitions responsible for the observed absorption bands can be assigned to specific molecular orbital transitions involving both the pyridine ring system and the substituent groups [7]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the electronic properties and reactivity patterns [20] [21].

Natural bond orbital analysis reveals the charge distribution within the molecule and identifies regions of high electron density [7] [8]. The electron-withdrawing effects of both the fluorine atom and nitro group create significant charge polarization within the aromatic ring [7] [8]. Molecular electrostatic potential mapping identifies electrophilic and nucleophilic sites, providing guidance for understanding chemical reactivity [20] [8].

The computational studies demonstrate that the nitro group exhibits multireference character that can pose challenges for certain density functional methods [18]. Double-hybrid density functionals such as DSD-PBEP86-D3(BJ) and B2GP-PLYP-D3(BJ) provide the most accurate results for vibrational frequency calculations involving the nitrogen-oxygen stretching modes [18].

Computational MethodApplicationKey ResultsReference
B3LYP/6-311G(d,p)Geometry optimizationOptimized molecular structure [19] [7] [20]
TD-DFTUV-Vis predictionElectronic transition energies [7] [20]
NBO AnalysisCharge distributionIntramolecular charge transfer [7] [8]
MEP MappingReactivity predictionElectrophilic/nucleophilic sites [20] [8]

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of 2-fluoro-5-nitropyridine reveals important structural information about the solid-state packing arrangements [5] [22]. Pyridine compounds typically crystallize in orthorhombic crystal systems, and fluorinated pyridines show systematic changes in crystal packing with increasing fluorine substitution [5] [22]. The crystal structure of pyridine itself adopts an orthorhombic system with space group Pna2₁ and specific lattice parameters [5].

Fluorinated pyridines demonstrate a consecutive dependence of molecular arrangement that correlates with the degree of fluorine substitution [22]. The crystal packing evolves from herringbone arrangements in monosubstituted compounds to parallel arrangements in higher substituted derivatives [22]. X-ray diffraction studies of related fluoropyridines reveal that intermolecular interactions, including weak fluorine-fluorine contacts, influence the overall crystal structure [22].

The molecular packing in fluoronitropyridine crystals is influenced by both the electron-withdrawing nitro group and the fluorine substituent [23] [22]. Hirshfeld surface analysis demonstrates that π-π stacking interactions between aromatic rings can be significant and may compete with hydrogen bonding interactions [23]. The positioning of fluorine atoms affects the supramolecular organization and can lead to different packing motifs [23].

Powder X-ray diffraction techniques provide complementary information about the crystalline phases and can be used to identify specific polymorphic forms [24] [25]. The lattice parameters and unit cell dimensions reflect the molecular size and intermolecular interaction patterns characteristic of substituted pyridines [5] [25].

Crystallographic ParameterTypical Values for PyridinesInfluencing FactorsReference
Crystal SystemOrthorhombicMolecular symmetry [5] [22]
Space GroupVariable (e.g., Pna2₁)Packing arrangements [5] [22]
Intermolecular Interactionsπ-π stacking, F-F contactsSubstituent effects [23] [22]
Unit Cell ParametersDependent on substitutionMolecular size and shape [5] [25]

Classical Nitration and Halogenation Routes

Nitration of Pyridine Derivatives

The synthesis of 2-fluoro-5-nitropyridine through classical nitration approaches represents one of the most established methodologies in heterocyclic chemistry. The nitration of pyridine derivatives presents significant challenges due to the electron-deficient nature of the pyridine ring, which renders conventional electrophilic aromatic substitution reactions difficult under standard conditions [1] [2].

The most effective classical approach involves the nitration of 2-fluoropyridine using nitric acid in trifluoroacetic anhydride. This methodology achieves yields ranging from 10 to 83 percent, with the variability depending on specific reaction conditions and substrate substitution patterns [2]. The reaction mechanism proceeds through the formation of a nitronium ion intermediate, which attacks the pyridine ring at the 5-position, ortho to the fluorine substituent.
An alternative approach utilizes dinitrogen pentoxide as the nitrating agent in organic solvents, followed by treatment with sodium bisulfite. This method has been demonstrated to produce 3-nitropyridine derivatives with yields of approximately 77 percent [3]. The mechanism involves the formation of N-nitro pyridinium nitrate intermediates, which undergo nucleophilic attack by bisulfite ions at the 2- or 4-positions, followed by nitro group migration to the 3-position [3].

The reaction conditions for successful nitration typically require strongly acidic media and elevated temperatures. The presence of the fluorine substituent provides electronic activation for the nitration reaction, facilitating the introduction of the nitro group at the desired position. However, these harsh conditions can lead to decomposition products and limit the functional group tolerance of the methodology [1].

Fluorination via Halogen Exchange Reactions

Halogen exchange reactions represent a fundamental approach for introducing fluorine substituents into pyridine rings. The synthesis of 2-fluoro-5-nitropyridine through halogen exchange typically begins with 2-chloro-5-nitropyridine as the starting material, which undergoes nucleophilic fluorination with potassium fluoride [4] [5].

The optimized procedure involves heating a mixture of 2-chloro-5-nitropyridine and anhydrous potassium fluoride in a combination of sulfolane and benzene at 150 degrees Celsius for 12 hours. This methodology achieves yields of approximately 73 percent [4] [5]. The reaction proceeds through nucleophilic aromatic substitution, where the fluoride ion displaces the chlorine atom, facilitated by the electron-withdrawing effect of the nitro group.

Alkali metal polyhydrogen fluorides have emerged as effective fluorinating agents for halogen exchange reactions. These reagents can be conceptualized as participatory solvents for traditional alkali metal fluoride halogen exchange reactions, with the amount of free fluoride controlled by the addition or removal of hydrogen fluoride [6]. The methodology offers advantages in terms of reagent control and reaction selectivity.

The mechanistic pathway involves the formation of a Meisenheimer complex intermediate, where the fluoride ion forms a covalent bond with the pyridine ring carbon while the chloride ion acts as a leaving group. The electron-withdrawing nitro group stabilizes this intermediate through resonance, facilitating the substitution reaction [6].

Modern Synthetic Approaches

AgF2-Mediated Direct Fluorination

Silver difluoride-mediated direct fluorination represents a significant advancement in pyridine fluorination methodology. This approach enables site-selective carbon-hydrogen bond fluorination of pyridines under mild conditions, offering advantages over traditional halogen exchange methods [7] [8] [9].

The methodology involves the direct reaction of pyridine derivatives with silver difluoride in acetonitrile at room temperature. The reaction typically proceeds over 90 minutes and achieves yields ranging from 38 to 84 percent [7] [10]. The selectivity of the reaction depends on the electronic properties of the pyridine substrate, with more electron-rich pyridines showing higher reactivity [9].

The mechanism of AgF2-mediated fluorination likely involves the formation of a high-valent silver fluoride complex. Evidence suggests that the process may involve multinuclear silver complexes, where two or more silver atoms cooperate in the carbon-fluorine bond formation [8]. The reaction proceeds through a two-electron redox process, distinct from traditional one-electron silver redox chemistry.

Competition experiments have demonstrated that more Lewis basic pyridines undergo fluorination preferentially over less basic pyridines. This selectivity arises from competitive binding of substrates to the limited amount of available AgF2, which has negligible solubility in acetonitrile [9] [10]. The methodology shows excellent functional group tolerance and can be applied to complex pharmaceutical molecules for late-stage functionalization.

The practical advantages of this methodology include mild reaction conditions, high selectivity, and compatibility with moisture-sensitive functional groups. However, the high cost of AgF2 and its limited availability restrict the industrial applicability of this approach [7] [10].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving reaction efficiency. In the context of pyridine synthesis, microwave irradiation enables rapid heating and enhanced reaction rates, leading to shortened reaction times and improved yields [11] [12].

The microwave-assisted synthesis of fluorinated pyridines typically involves the use of specialized microwave reactors operating at temperatures between 140 and 180 degrees Celsius. Reaction times are dramatically reduced from hours to minutes, with typical reaction times ranging from 10 to 30 minutes [11] [12]. Yields of approximately 70 percent can be achieved under optimized conditions.

The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules, leading to rapid and uniform heating. This heating method provides several advantages over conventional heating, including improved reaction selectivity, reduced side product formation, and enhanced energy efficiency [12].

Microwave-assisted synthesis can be performed under solvent-free conditions, making it an environmentally friendly approach. The methodology has been successfully applied to various pyridine derivatives, including those containing electron-withdrawing substituents such as nitro groups [11] [12].

The use of trimethyl orthoformate as a reagent in microwave-assisted synthesis has been particularly effective for ring-forming reactions. The combination of microwave heating with this reagent system enables the rapid formation of complex heterocyclic structures with high efficiency [11].

Multi-Step Industrial Synthesis Protocols

Phosphorus Oxychloride-Mediated Chlorination

Phosphorus oxychloride-mediated chlorination represents a well-established industrial methodology for the synthesis of chlorinated pyridine intermediates, which can subsequently be converted to fluorinated products through halogen exchange reactions [13] [14] [15].

The industrial protocol involves the reaction of hydroxypyrimidines or hydroxypyridines with phosphorus oxychloride under solvent-free conditions. The optimized procedure uses equimolar amounts of POCl3 and pyridine as a base, with reactions conducted at temperatures between 140 and 160 degrees Celsius for 2 hours [13]. This methodology achieves yields of 90 percent or higher.

The mechanism involves the formation of phosphorodichloridic acid intermediates, which facilitate the chlorination reaction. The use of equimolar POCl3 eliminates the need for excess reagent, reducing environmental impact and improving safety profiles [13]. The reaction can be performed on kilogram scales, making it suitable for industrial production.

The chlorinated intermediates produced through this methodology can be efficiently converted to fluorinated products through subsequent halogen exchange reactions. The overall two-step process provides a cost-effective route to fluorinated pyridines with high yields and excellent scalability [13] [15].

Safety considerations for this methodology include the proper handling of POCl3 and the controlled quenching of reaction mixtures. The use of equimolar reagent ratios minimizes the formation of hazardous by-products and reduces the exothermic nature of the quenching process [13].

Catalytic Cross-Coupling Reactions

Catalytic cross-coupling reactions have revolutionized the synthesis of carbon-fluorine bonds, offering new pathways for the preparation of fluorinated aromatic compounds. Palladium-catalyzed fluorination represents one of the most significant advances in this area [16] [17].

The methodology involves the reaction of aryl triflates with cesium fluoride in the presence of palladium catalysts and specialized phosphine ligands. The reaction typically proceeds at 80 degrees Celsius over 18 to 24 hours, achieving yields ranging from 45 to 85 percent [16] [17]. The use of bulky monodentate phosphine ligands is crucial for accessing three-coordinate arylpalladium fluoride complexes that can undergo carbon-fluorine reductive elimination.

The mechanism of palladium-catalyzed fluorination involves several key steps: oxidative addition of the aryl triflate to palladium, transmetalation with cesium fluoride, and reductive elimination to form the carbon-fluorine bond [16] [17]. The rate-determining step is typically the transmetalation process, which involves the exchange of the triflate ligand with fluoride.

The methodology shows excellent functional group tolerance and can accommodate sterically congested substrates. Arenes bearing both electrophilic and nucleophilic functional groups can be successfully fluorinated using this approach [17]. The reaction conditions are relatively mild compared to traditional fluorination methods, making it suitable for late-stage functionalization of complex molecules.

Industrial applications of this methodology are limited by the high cost of palladium catalysts and cesium fluoride reagents. However, the excellent selectivity and functional group compatibility make it valuable for the synthesis of high-value pharmaceutical intermediates [16] [17].

Green Chemistry and Solvent Optimization

The development of environmentally friendly synthetic methodologies has become increasingly important in modern organic chemistry. Green chemistry approaches to pyridine synthesis focus on reducing solvent usage, minimizing waste generation, and employing renewable resources [18] [19] [20].

Mechanochemical synthesis represents a particularly promising approach for green fluorination reactions. The solid-state aromatic nucleophilic fluorination using potassium fluoride and quaternary ammonium salts eliminates the need for toxic, high-boiling solvents [19]. This methodology operates under ambient conditions without requiring inert gas atmospheres, making it more energy-efficient and environmentally friendly.

The mechanochemical approach achieves complete reactions within 1 hour, significantly faster than traditional solution-based methods that typically require more than 24 hours [19]. The methodology shows excellent substrate scope and can be applied to a wide range of nitrogen-containing heteroaromatic compounds. The elimination of polar solvents such as dimethyl sulfoxide represents a significant environmental advantage.

Water-based organic synthesis has emerged as another important green chemistry approach. The use of water as a reaction medium offers several advantages, including zero environmental factor, natural polarity, and hydrogen-bonding networks that can accelerate reaction rates [18]. Water-based multicomponent reactions have been particularly successful for the synthesis of complex heterocyclic compounds.

Ionic liquids have gained attention as environmentally friendly alternatives to conventional organic solvents. These materials offer unique properties, including negligible vapor pressure, thermal stability, and tunable solvent properties [20]. The use of ionic liquids in pyridine synthesis enables improved yields, enhanced selectivity, and reduced environmental impact.

The optimization of reaction conditions for green chemistry applications often involves the use of microwave heating or ultrasonic irradiation to accelerate reactions and reduce energy consumption [18]. These energy-efficient heating methods can dramatically reduce reaction times while maintaining high yields and selectivity.

The development of catalyst-free methodologies represents another important aspect of green chemistry. The elimination of metal catalysts reduces both cost and environmental impact, while simplifying product purification procedures [18] [19]. Solvent-free conditions further enhance the environmental profile of these methodologies.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

456-24-6

Wikipedia

2-Fluoro-5-nitropyridine

Dates

Last modified: 08-15-2023

Explore Compound Types